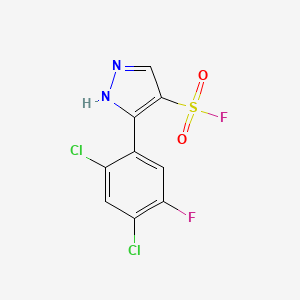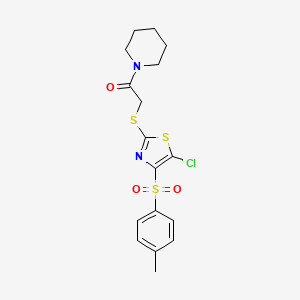
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, also known as CTPE, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. CTPE is a thiazolylpiperidine derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In
Mecanismo De Acción
The exact mechanism of action of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is not fully understood. However, it has been proposed that this compound exerts its biological effects through the modulation of the GABAergic system, which plays a critical role in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, which leads to the inhibition of neuronal activity and the reduction of inflammation.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a critical role in the production of inflammatory prostaglandins. In addition, this compound has been shown to reduce the severity of seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone in lab experiments is its high potency and selectivity. This compound has been shown to possess a high affinity for GABA receptors, which makes it a useful tool for studying the GABAergic system. Another advantage of using this compound is its low toxicity, which makes it a safe compound to use in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone. One area of research is the investigation of this compound's potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of research is the investigation of this compound's potential use as a diagnostic tool for detecting Aβ plaques in the brain. Additionally, the development of new synthetic methods for this compound could lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of 2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone involves the reaction of 5-chloro-2-mercaptobenzothiazole with piperidine and 1-(tosylamino)propan-2-one in the presence of a base. The reaction proceeds through a thiol-ene click reaction, which results in the formation of this compound. The purity of the synthesized this compound can be determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-((5-Chloro-4-tosylthiazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant effects in animal models. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, this compound has been studied for its potential use as a diagnostic tool for detecting amyloid beta (Aβ) plaques in the brain, which are a hallmark of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[[5-chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]sulfanyl]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S3/c1-12-5-7-13(8-6-12)26(22,23)16-15(18)25-17(19-16)24-11-14(21)20-9-3-2-4-10-20/h5-8H,2-4,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWQJFJNZWMFSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCCCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(Tert-butoxy)carbonyl]amino}-2-methyl-3-phenoxypropanoic acid](/img/structure/B2911971.png)
![1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2911973.png)

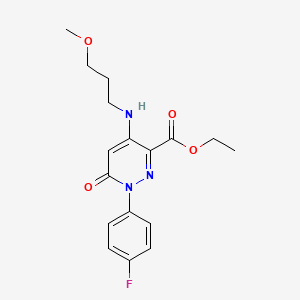

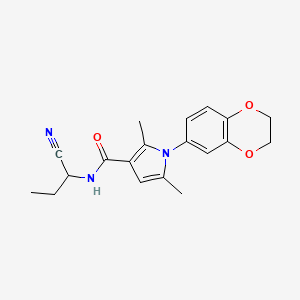


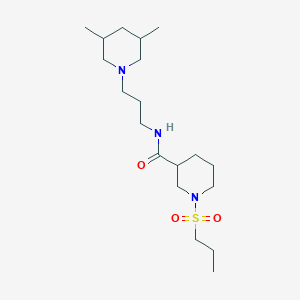
![6-(3-Chloro-2-methylphenyl)-4-methyl-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-Aminobenzo[d]oxazole-6-carbonitrile](/img/structure/B2911985.png)

![1'-(Mesitylsulfonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2911990.png)
